2-Bromoethanesulfonic acid

Catalog No.
S565753
CAS No.
26978-65-4
M.F
C2H5BrO3S
M. Wt
189.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromoethanesulfonic acid

CAS Number

26978-65-4

Product Name

2-Bromoethanesulfonic acid

IUPAC Name

2-bromoethanesulfonic acid

Molecular Formula

C2H5BrO3S

Molecular Weight

189.03 g/mol

InChI

InChI=1S/C2H5BrO3S/c3-1-2-7(4,5)6/h1-2H2,(H,4,5,6)

InChI Key

OQFSYHWITGFERZ-UHFFFAOYSA-N

SMILES

C(CBr)S(=O)(=O)O

Synonyms

2-bromoethanesulfonate, 2-bromoethanesulfonic acid, 2-bromoethanesulfonic acid, sodium salt

Canonical SMILES

C(CBr)S(=O)(=O)O
  • Selective Inhibition of Methanogenesis

    2-BES acts as a specific inhibitor of methanogenic archaea, microorganisms responsible for producing methane gas. This property allows researchers to selectively inhibit methanogenesis in complex microbial communities, like those found in the rumen of ruminant animals, to study other metabolic pathways. For instance, a study published in the journal Applied and Environmental Microbiology demonstrated that adding 2-BES to ruminal samples stimulated the production of acetic acid and hydrogen consumption by other bacterial populations when co-inoculated with a specific acetogenic bacterium. PubMed: .

  • Understanding Syntrophic Relationships

    -BES plays a role in elucidating syntrophic relationships between different microbial populations. Syntrophy describes the cooperation between two or more microbial species where one consumes a product produced by the other, allowing both to survive and grow. Studies have utilized 2-BES to inhibit methanogenesis and observe if other hydrogen-consuming bacteria can take over the role of methane production, revealing potential syntrophic partnerships in anaerobic environments like those involved in organic matter degradation. PubMed

2-Bromoethanesulfonic acid is an organosulfur compound with the molecular formula C2H5BrO3SC_2H_5BrO_3S and a molecular weight of approximately 201.03 g/mol. It is classified as a sulfonic acid derivative, specifically containing a bromine atom at the second position of the ethyl chain. The compound is known for its high solubility in water and is typically encountered in its sodium salt form, sodium 2-bromoethanesulfonate, which is widely used in laboratory settings . Its structure can be represented as follows:

text
Br |H2C-C-S(=O)(=O)-O^- | H

, primarily due to its electrophilic bromine atom and sulfonate group. Key reactions include:

  • Esterification: It can react with alcohols to form esters.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Condensation Reactions: It can condense with amines to produce sulfonamides, which are important in medicinal chemistry .

The biological activity of 2-bromoethanesulfonic acid has been studied, particularly its role as an inhibitor in microbial processes. Notably, it has been shown to inhibit methane formation during methanogenic processes, making it significant in studies related to anaerobic digestion and biogas production . Additionally, it has been investigated for its potential effects on various biological systems, including its use as a biochemical tool in metabolic studies.

The synthesis of 2-bromoethanesulfonic acid can be achieved through several methods:

  • Bromination of Ethanesulfonic Acid: Ethanesulfonic acid can be treated with bromine under controlled conditions to introduce the bromine atom at the second carbon.
  • Reaction with Bromine Water: Ethanol can react with bromine water in the presence of sulfuric acid to yield 2-bromoethanesulfonic acid as a product.
  • From Sodium Sulfite and Bromine: Sodium sulfite can react with bromine to produce the sulfonate followed by hydrolysis to yield the acid .

2-Bromoethanesulfonic acid is utilized in various applications:

  • Biochemical Research: It serves as a reagent in studies involving enzyme inhibition and metabolic pathways.
  • Synthesis of Pharmaceuticals: The compound is used in the synthesis of sulfonamide drugs and other bioactive molecules.
  • Laboratory Chemical: It is employed in organic synthesis as a building block for more complex molecules .

Research on interaction studies involving 2-bromoethanesulfonic acid has focused on its inhibitory effects on microbial activity, particularly in anaerobic environments. Studies have demonstrated that it effectively inhibits methanogenesis by disrupting metabolic pathways within methanogenic archaea. This property makes it useful for controlling methane emissions in biogas production systems .

Several compounds share structural or functional similarities with 2-bromoethanesulfonic acid. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
2-Chloroethanesulfonic AcidSimilar structure but contains chlorine instead of bromineKnown for its strong electrophilic properties; used as a reagent in organic synthesis.
Ethanesulfonic AcidLacks halogen substitution; only contains a sulfonate groupCommonly used as a buffering agent; less reactive than halogenated derivatives.
Bromoethanesulfonic AcidSimilar structure but lacks the ethyl groupUsed primarily for its antibacterial properties; less soluble than 2-bromoethanesulfonic acid.

These comparisons highlight the unique reactivity and applications of 2-bromoethanesulfonic acid due to its specific structural features, particularly the presence of bromine at the second carbon position.

XLogP3

-0.1

Related CAS

4263-52-9 (hydrochloride salt)

Other CAS

26978-65-4

Wikipedia

2-Bromo-1-ethanesulfonic acid

Dates

Modify: 2023-08-15

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